molecular formula C9H5F5O2 B6231850 2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid CAS No. 2248411-76-7

2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid

Cat. No.: B6231850
CAS No.: 2248411-76-7
M. Wt: 240.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of two fluorine atoms on the methyl group attached to the benzene ring and another trifluoromethyl group on the benzene ring itself. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid typically involves multiple steps, starting with the appropriate benzene derivative. One common method is the halogenation of the benzene ring followed by the introduction of the difluoromethyl and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and safety. The use of specialized catalysts and reagents can help optimize the yield and purity of the final product. Additionally, the process may be scaled up to produce larger quantities required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and other substituted benzoic acids.

Scientific Research Applications

2-(Difluoromethyl)-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the efficacy and stability of these products.

Mechanism of Action

The mechanism by which 2-(difluoromethyl)-4-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

2-(Difluoromethyl)-4-(trifluoromethyl)benzoic acid is unique due to its specific arrangement of fluorine atoms, which significantly impacts its chemical properties. Similar compounds include other fluorinated benzoic acids, such as 2,4-difluorobenzoic acid and 3,5-difluorobenzoic acid. These compounds differ in the position and number of fluorine atoms, leading to variations in their reactivity and applications.

Properties

CAS No.

2248411-76-7

Molecular Formula

C9H5F5O2

Molecular Weight

240.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.